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Compound of Interest

Compound Name: Carbodenafil

Cat. No.: B589546

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Carbodenafil and its analogues are unapproved research chemicals. The
information provided herein is for scientific and research purposes only and is not intended for
human or veterinary use. The pharmacological and toxicological properties of these
compounds have not been fully elucidated through formal clinical trials.

Introduction

Carbodenafil is a synthetic compound structurally related to sildenafil, the active ingredient in
Viagra®.[1][2] Like sildenafil, it is classified as a phosphodiesterase type 5 (PDES5) inhibitor.[3]
PDES5 inhibitors are a class of drugs used in the treatment of erectile dysfunction and
pulmonary arterial hypertension.[3][4] Carbodenafil and its primary metabolite, desmethyl
carbodenafil (also known as norcarbodenafil), have been identified as undeclared ingredients
in some "herbal” dietary supplements marketed for sexual enhancement.[5][6] The lack of
regulatory oversight and undisclosed presence of these potent pharmacological agents pose a
significant public health risk.[7] This guide provides a comprehensive overview of the known
pharmacological profile of carbodenafil, drawing from available data and comparative analysis
with approved PDES inhibitors.

Chemical Identity

Carbodenafil and its desmethyl metabolite are analogues of sildenafil. Their chemical
structures are presented below.
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Carbodenafil

o |[UPAC Name: 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-
pyrazolo[4,3-d]pyrimidin-7-one[1]

e Molecular Formula: C24H32NeOs[1]
e Molecular Weight: 452.5 g/mol [1]
Desmethyl Carbodenafil (Norcarbodenafil)

o IUPAC Name: 5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-
pyrazolo[4,3-d]pyrimidin-7-one[5]

e Molecular Formula: C23H30NeO3([5]

e Molecular Weight: 438.5 g/mol [5]

Pharmacodynamics
Mechanism of Action: PDES Inhibition

The mechanism of action of carbodenafil is presumed to be identical to that of other PDE5
inhibitors.[3][4] During sexual stimulation, nitric oxide (NO) is released from nerve endings and
endothelial cells in the corpus cavernosum of the penis.[8] NO activates the enzyme guanylate
cyclase, which increases the intracellular concentration of cyclic guanosine monophosphate
(cGMP).[3] cGMP is a second messenger that mediates smooth muscle relaxation in the
corpus cavernosum, leading to increased blood flow and penile erection.[8]

The action of cGMP is terminated by the enzyme phosphodiesterase type 5 (PDES5), which
hydrolyzes cGMP to the inactive GMP.[4] By competitively inhibiting PDES5, carbodenafil
prevents the degradation of cGMP, thereby enhancing and prolonging the pro-erectile effects of
nitric oxide.[3] It is important to note that PDES5 inhibitors do not induce erections directly;
sexual stimulation is a prerequisite for their pharmacological effect.[3]
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Caption: Signaling pathway of PDES5 inhibition by Carbodenafil.

Selectivity Profile

The clinical efficacy and adverse effect profile of PDE5 inhibitors are influenced by their
selectivity for PDES5 over other phosphodiesterase isoenzymes. While the specific selectivity
profile of carbodenafil has not been formally studied, it is anticipated to be similar to other
sildenafil analogues. For context, the selectivity of approved PDES5 inhibitors is presented in the

table below.
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Sildenafil Selectivity = Vardenafil Selectivity = Tadalafil Selectivity
PDE Isoenzyme

(Fold vs. PDES5) (Fold vs. PDES5) (Fold vs. PDES5)
PDE1 10 15 >750
PDE2 >8000 >1000 >1000
PDE3 >8000 >1000 >1000
PDE4 >8000 >1000 >1000
PDES6 (Retina) 10 16 >750
PDELL (Testis, >80 >1000 7.1

Prostate)

Data extrapolated
from publicly available
comparative studies
on approved PDE5
inhibitors.

Inhibition of PDE®6 is associated with transient visual disturbances, while inhibition of PDE11
may be linked to myalgia.[9]

Pharmacokinetics

Detailed pharmacokinetic studies on carbodenafil are not available. The following information
Is based on data from a single fatal case of desmethyl carbodenafil toxicity and comparative
data from approved PDEDS5 inhibitors.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

The ADME profile of carbodenafil has not been characterized. For comparison, sildenafil is
rapidly absorbed, with a mean absolute bioavailability of approximately 41%.[10] It is primarily
metabolized by the hepatic cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9
(minor route).[10] The major metabolite of sildenafil is N-desmethyl sildenafil, which has about
50% of the potency of the parent compound.[11] Sildenafil and its metabolites are primarily
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excreted in the feces (approximately 80%) and to a lesser extent in the urine (approximately
13%).[11] It is plausible that carbodenafil follows a similar metabolic pathway, given that its
primary identified metabolite is desmethyl carbodenafil.

Known Toxicological Data

A fatal case of acute desmethyl carbodenafil toxicity has been reported in a 34-year-old male.
[6] The concentration of desmethyl carbodenafil in the postmortem blood was quantified,
providing the only known quantitative toxicokinetic data point for this compound.

Compound Parameter Value Reference
Desmethyl Fatal Blood

] ) 0.92 £0.13 mg/L [12]
Carbodenafil Concentration

For comparison, a 50 mg oral dose of sildenafil typically results in a peak plasma concentration
of approximately 0.15 mg/L.[12]

Adverse Effects and Drug Interactions

The adverse effects of carbodenafil have not been systematically studied. However, based on
its mechanism of action as a PDES5 inhibitor, the following adverse effects, common to this
class of drugs, can be anticipated:

Headache[13]

¢ Flushing[13]

o Dyspepsia[13]

o Nasal congestion[4]

e Abnormal vision[13]

¢ Dizziness[4]

« Back pain and myalgia[4]
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A significant and potentially fatal drug interaction can occur when PDES5 inhibitors are co-
administered with organic nitrates (e.g., nitroglycerin).[4] The synergistic effect on cGMP levels
can lead to a profound and life-threatening drop in blood pressure.[4]

Experimental Protocols

The following protocol is based on the methodology used for the detection and quantification of
desmethyl carbodenafil in a postmortem blood sample from a fatal intoxication case.[12]

Sample Preparation: Liquid-Liquid Extraction

o Pipette 100 pL of the biological sample (e.g., blood) into a 13 x 100 mm screw-top test tube.

 Fortify the sample with an appropriate internal standard (e.g., 10 pL of diphenhydramine-D3
at 400 pg/L).

e Add 100 pL of saturated sodium borate buffer.

» Vortex the mixture for 10 seconds.

e Add 1 mL of n-butyl chloride.

e Cap the tube and place it on a rotary mixer for 20 minutes.

e Centrifuge at 3,000 rpm for 10 minutes.

» Transfer the organic layer to a new 13 x 100 mm screw-top test tube.
e Add 50 pL of 0.1 M HCI to the organic layer.

» Vortex for 10 seconds.

e Centrifuge at 3,000 rpm for 10 minutes.

o Discard the organic layer.

o Evaporate the aqueous layer to dryness under a stream of nitrogen at 40°C.

» Reconstitute the dried extract in 100 pL of mobile phase.
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Analytical Method: Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS)

¢ Instrumentation: Agilent 1290 HPLC with an Agilent Zorbax C18 column (3.0 x 100 mm, 3.5
pm particles) coupled to a tandem mass spectrometer.[12]

e Mobile Phase:
o Solvent A: 7 mM ammonium formate
o Solvent B: Acetonitrile

e Gradient Elution:

0-1 min: 10% B

o

o 1-3.5 min: 10% to 95% B

o 3.5-6 min: Hold at 95% B

6-6.1 min: 95% to 10% B

o

6.1-10 min: Hold at 10% B

o

o Mass Spectrometry: Operated in positive ion mode with appropriate precursor and product
ion transitions for desmethyl carbodenafil and the internal standard.
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Caption: Workflow for identifying an unknown compound in a sample.

Conclusion

Carbodenafil is a potent, unapproved analogue of sildenafil that acts as a PDE5 inhibitor. Due
to its illicit use in dietary supplements, it represents a significant risk to public health. While its
pharmacological profile is presumed to be similar to that of approved PDES inhibitors, a lack of
formal studies means that its specific pharmacokinetic, pharmacodynamic, and toxicological
properties are not well-defined. The analytical methods outlined in this guide can be used for
the detection and quantification of carbodenafil and its metabolites in biological matrices,
which is crucial for forensic and clinical toxicology. Further research is necessary to fully
characterize the pharmacological profile and potential risks associated with carbodenafil and
its analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b589546?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

